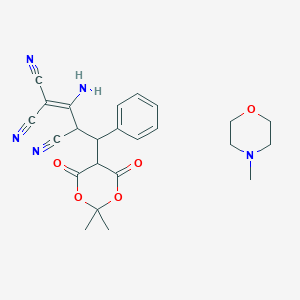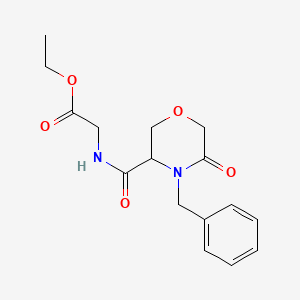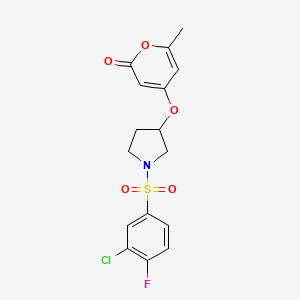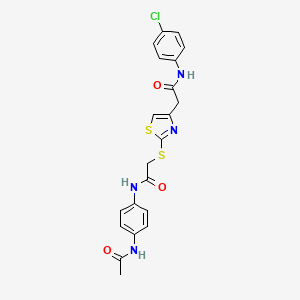
5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The carbonyl group (-C=O) is a functional group present in many biological compounds. The phenethyl group is a two-carbon chain attached to a phenyl ring, and furan is a five-membered aromatic ring with four carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of several different functional groups and rings. The morpholine ring and the furan ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The carbonyl group is often involved in nucleophilic addition reactions, while the aromatic furan ring may undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the morpholine ring could contribute to the compound’s solubility in water .Aplicaciones Científicas De Investigación
Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their enzyme inhibitory properties. For instance, aromatic sulfonamide inhibitors have shown potent inhibition against carbonic anhydrase isoenzymes, which are crucial for various physiological processes including respiration, acid-base balance, and CO2 transport (Supuran et al., 2013). Similarly, N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides have been synthesized and demonstrated acetylcholinesterase inhibitory activity, which is significant for developing therapeutic agents for Alzheimer’s disease (Abbasi et al., 2018).
Antimicrobial and Antibiotic Modulation
The antimicrobial properties of sulfonamide derivatives, such as 4-(Phenylsulfonyl) morpholine, have been investigated against standard and multi-resistant strains of various microorganisms. This research highlights the potential of sulfonamide derivatives in treating diseases caused by resistant microorganisms (Oliveira et al., 2015).
Anticancer Activity
Novel sulfonamide derivatives have shown promising anticancer activity. For example, novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring have been synthesized and evaluated against human breast cancer cells, indicating potential for selective and significant inhibition of cancerous cell proliferation (Gaur et al., 2022).
Synthesis and Chemical Properties
The synthesis of sulfonamide derivatives through various chemical reactions and their potential applications in medicinal chemistry and other fields have been a subject of research. For instance, the electrochemical synthesis of sulfonamide derivatives has been explored, offering insights into efficient and eco-friendly synthesis methods (Beiginejad & Nematollahi, 2014).
Drug Binding Sites and Molecular Interactions
The interaction of sulfonamide derivatives with human serum albumin has been studied to understand the specific drug binding sites, which is crucial for the development of more effective therapeutic agents (Sudlow et al., 1976).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(morpholine-4-carbonyl)-N-(2-phenylethyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c20-17(19-10-12-23-13-11-19)15-6-7-16(24-15)25(21,22)18-9-8-14-4-2-1-3-5-14/h1-7,18H,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFKSUCHNLDCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(morpholine-4-carbonyl)-N-phenethylfuran-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-diamino-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2417811.png)
![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)


![N-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B2417815.png)



![N-(3,4-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2417824.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2417828.png)
![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine](/img/structure/B2417830.png)

